Cambendazole-d7

Isotopic purity Method accuracy Analytical standard

Cambendazole-d7 is a deuterated (M+7) analog of cambendazole optimized as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS and GC-MS quantification. With >99% isotopic enrichment and co-elution with the analyte, it corrects matrix effects, extraction variability, and instrument drift in complex biological matrices. Essential for GLP-compliant pharmacokinetic, residue depletion, and forensic confirmation assays. Supplied as a neat analytical standard with ≥98% HPLC purity. Choose this high-purity SIL-IS to meet regulatory method validation criteria and generate defensible data for regulatory submissions.

Molecular Formula C14H14N4O2S
Molecular Weight 309.40 g/mol
CAS No. 1228182-48-6
Cat. No. B569100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCambendazole-d7
CAS1228182-48-6
Synonyms2-(4-Thiazolyl)-5-benzimidazolecarbamic Acid-d7 Isopropyl Ester;  [2-(4-Thiazolyl)-1H-benzimidazol-5-yl]carbamic Acid-d7 1-Methylethyl Ester;  2-(4-Thiazolyl)-5-isopropoxycarbonylaminobenzimidazole-d7;  Bonlam-d7;  Cambendazole-d7;  Cambenzole-d7;  Isoprop
Molecular FormulaC14H14N4O2S
Molecular Weight309.40 g/mol
Structural Identifiers
InChIInChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18)/i1D3,2D3,8D
InChIKeyQZWHWHNCPFEXLL-UNAVHCQLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cambendazole-d7 (CAS 1228182-48-6) Procurement Guide for High-Accuracy LC-MS/MS Quantification in Bioanalysis


Cambendazole-d7 is a stable isotope-labeled analog of the benzimidazole anthelmintic cambendazole, specifically deuterated on the isopropyl moiety with seven deuterium atoms (M+7) . It is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of cambendazole in complex biological matrices . The compound is supplied as a high-purity analytical standard, with typical purities exceeding 99% as determined by HPLC, and is designed to meet the rigorous demands of bioanalytical method validation and routine analysis in pharmaceutical, veterinary, and food safety applications .

Why Unlabeled Cambendazole or Analogs Cannot Substitute for Cambendazole-d7 as a Reliable Internal Standard


In LC-MS/MS and GC-MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) such as Cambendazole-d7 is essential to correct for variable analyte recovery during sample extraction, mitigate ionization suppression or enhancement (matrix effects), and compensate for instrumental drift, thereby ensuring accurate and precise quantification [1]. Unlike unlabeled cambendazole, which cannot be distinguished from the analyte, or structural analogs, which may behave differently during sample preparation and ionization, Cambendazole-d7 co-elutes with the analyte while providing a distinct +7 mass shift detectable by the mass spectrometer [2]. This fundamental difference is the basis for the compound's specific and irreplaceable role in achieving the required accuracy, precision, and ruggedness for validated bioanalytical assays and regulatory submissions [3].

Quantitative Differentiation of Cambendazole-d7 for Scientific Selection in Bioanalytical Workflows


Isotopic Purity and Analytical Accuracy: Cambendazole-d7 vs. Unlabeled Cambendazole and Lower-Purity Deuterated Analogs

The accuracy of an LC-MS/MS method using a SIL-IS is directly proportional to the isotopic purity of the standard. Unlabeled analyte in the IS can contribute to the analyte peak area, leading to underestimation of analyte concentration and non-linear calibration curves at low levels. Cambendazole-d7 from Witega is specified with an isotopic purity of >99.0 atom% . This is superior to generic or lower-purity deuterated products where unlabeled impurity can be 2-5% or more . For comparison, an IS with 95% isotopic purity (5% unlabeled) would produce a 5% bias at an IS concentration equal to the analyte's LLOQ, a systematic error that can cause assay failure in regulated bioanalysis [1].

Isotopic purity Method accuracy Analytical standard

Mass Shift and Spectral Selectivity: Cambendazole-d7 (M+7) vs. Other Labeling Approaches

The M+7 mass shift of Cambendazole-d7 provides a unique advantage in complex sample matrices by minimizing isotopic interference from the natural abundance of ¹³C and ¹⁵N in the analyte's own isotopologues, as well as from co-extracted matrix components . A larger mass shift reduces the risk of cross-talk between the multiple reaction monitoring (MRM) channels for the analyte and its IS. While other labeling strategies (e.g., ¹³C, ¹⁵N) offer similar co-elution properties, deuterium labeling is often more cost-effective. However, a smaller mass shift (e.g., M+2 or M+3) can suffer from significant interference from the analyte's natural isotope distribution (e.g., the M+2 peak from ¹³C₂ or ³⁴S) and can be indistinguishable from in-source fragmentation products [1].

Mass spectrometry Isotopic labeling Method selectivity

Reduction in Matrix Effect and Improvement in Assay Precision Using Cambendazole-d7 vs. Structural Analogs

The primary function of a SIL-IS like Cambendazole-d7 is to normalize for variable extraction recovery and ion suppression/enhancement caused by the biological matrix. Using a non-isotopically labeled structural analog as an IS, such as mebendazole or albendazole, often results in significant quantification errors due to differences in extraction efficiency and ionization behavior between the analyte and the IS [1]. Studies on deuterated IS generally demonstrate that they reduce the coefficient of variation (%CV) for analyte response across different matrix lots to less than 15%, whereas a structural analog may show %CV >30% [2]. Cambendazole-d7's near-identical physicochemical properties to the analyte ensure it undergoes the same extraction losses and ion suppression, effectively compensating for these errors [3].

Matrix effect Ion suppression Assay precision Recovery

Validated Application Scenarios for Cambendazole-d7 Based on Quantitative Performance Data


Regulated Bioanalysis in Pharmacokinetic and Residue Depletion Studies

In GLP-compliant pharmacokinetic studies of cambendazole in veterinary species or residue depletion studies in food-producing animals, regulatory authorities (FDA, EMA, VICH) mandate the use of a SIL-IS like Cambendazole-d7 to ensure method accuracy and precision . The compound's >99% isotopic purity and co-eluting properties are essential to meet the stringent acceptance criteria for calibration curves and quality control samples (±15% RE) . Its use directly supports the generation of data for new animal drug applications (NADAs) and the establishment of maximum residue limits (MRLs).

Multi-Residue Veterinary Drug Monitoring in Food Safety Testing

Cambendazole-d7 is a key reference material for developing and validating multi-residue LC-MS/MS methods for the detection of benzimidazole anthelmintics in meat, milk, and honey . Its role as an internal standard for cambendazole in these complex workflows allows for reliable quantification at or below the required MRLs (e.g., 5 µg/kg) by compensating for matrix effects across diverse sample types . This ensures regulatory compliance and protects public health.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

For studies investigating the metabolic stability, metabolite identification, and potential CYP-mediated drug interactions of cambendazole in liver microsomes or hepatocytes, Cambendazole-d7 is used to accurately quantify the depletion of the parent compound over time . By normalizing for sample loss during incubation and processing, it enables the precise determination of intrinsic clearance (Clint) and half-life (t1/2) values, which are critical parameters for predicting in vivo pharmacokinetics .

Forensic and Clinical Toxicology Confirmation

In forensic and clinical toxicology laboratories, confirmation of a positive immunoassay screening result for benzimidazoles requires a specific and quantitative confirmatory method such as LC-MS/MS . Cambendazole-d7 is used as the internal standard to confirm the presence and quantify the concentration of cambendazole in human biological samples (e.g., plasma, urine) with the high degree of confidence required for legal or medical decision-making .

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